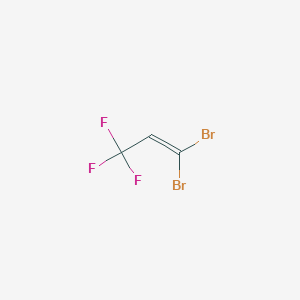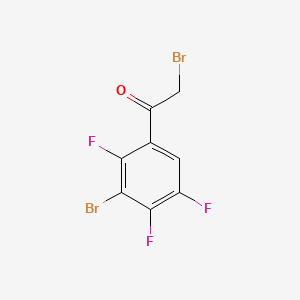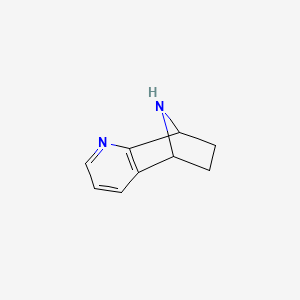
5,6,7,8-Tetrahydro-5,8-epiminoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with additional hydrogenation and an epimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 5,6,7,8-tetrahydroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of fixed-bed reactors with supported palladium catalysts allows for efficient hydrogenation under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-5,8-epiminoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6,7,8-Tetrahydro-5,8-epiminoquinoline is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
Medicinal chemistry research focuses on the development of this compound derivatives as potential therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the epimino group, making it less reactive in certain chemical reactions.
Quinoline: The parent compound, which is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline: Another hydrogenated derivative with different reactivity and applications.
Uniqueness
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is unique due to the presence of the epimino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C9H10N2/c1-2-6-7-3-4-8(11-7)9(6)10-5-1/h1-2,5,7-8,11H,3-4H2 |
Clave InChI |
CCTCPRSPWROPKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=C(C1N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



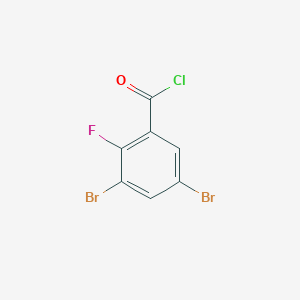
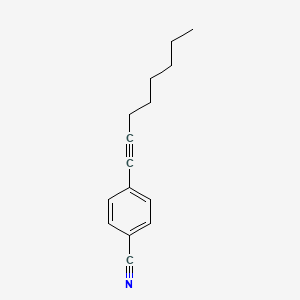
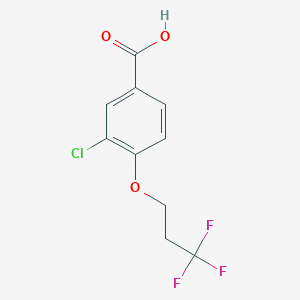

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
